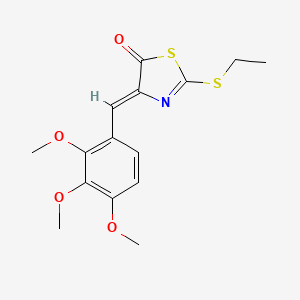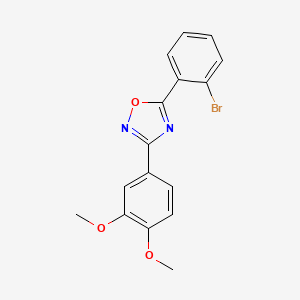![molecular formula C14H14N2O3 B4879742 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4879742.png)
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, also known as CTDP-31, is a novel compound that has gained significant attention in scientific research. It belongs to the class of isoxazoles and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not fully understood. However, it has been shown to interact with various receptors in the brain such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the alpha7 nicotinic acetylcholine receptor. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have various biochemical and physiological effects. It can increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in mood regulation and cognitive function. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. In addition, 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can reduce the levels of oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is its high potency and selectivity for its target receptors. It has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer and its effects on learning and memory. Additionally, further research is needed to understand the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-methyl-4-nitroanisole with 2,3-dihydrofuran in the presence of a base to yield the corresponding furan derivative. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the reaction of the amino derivative with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as HATU to yield 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has also been shown to have antipsychotic effects and can improve cognitive function in animal models of schizophrenia. In addition, 3-(1,3-benzodioxol-5-yl)-5-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-16-5-4-11-10(7-16)14(15-19-11)9-2-3-12-13(6-9)18-8-17-12/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXOHMAKHKZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879679.png)
![N~2~-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4879688.png)
![2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4879690.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879698.png)
![4-fluoro-N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B4879703.png)

![1,1'-(9H-fluorene-2,7-diyldisulfonyl)bis[4-(2-methyl-2-propen-1-yl)piperazine]](/img/structure/B4879720.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(1-ethoxyethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879725.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![5-(4-fluorophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4879754.png)